Vocacapsaicin hydrochloride

描述

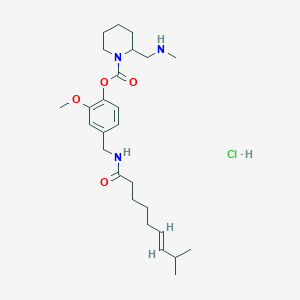

Structure

3D Structure of Parent

属性

CAS 编号 |

1931116-92-5 |

|---|---|

分子式 |

C26H42ClN3O4 |

分子量 |

496.1 g/mol |

IUPAC 名称 |

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+; |

InChI 键 |

WOJDHHAJADLOCK-RVDQCCQOSA-N |

手性 SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |

规范 SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |

产品来源 |

United States |

Foundational & Exploratory

Vocacapsaicin Hydrochloride: A Technical Guide to a Novel, Non-Opioid Analgesic for Post-Surgical Pain

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vocacapsaicin hydrochloride is a first-in-class, water-soluble prodrug of capsaicin (B1668287) engineered to provide sustained, localized analgesia following a single intraoperative administration. By leveraging the established mechanism of the transient receptor potential vanilloid 1 (TRPV1) agonist, capsaicin, vocacapsaicin offers a promising non-opioid alternative for the management of post-surgical pain. This document provides a comprehensive overview of vocacapsaicin's mechanism of action, clinical trial data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Unmet Need in Post-Surgical Pain Management

The management of post-surgical pain remains a significant clinical challenge, with a heavy reliance on opioid analgesics. While effective, opioids are associated with a plethora of adverse effects, including respiratory depression, nausea, vomiting, and the profound risk of addiction and misuse. This has fueled the search for potent, long-acting, non-opioid analgesics. This compound has emerged as a promising candidate, having received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration (FDA).

This compound: A Prodrug Approach

Vocacapsaicin is a synthetically derived, water-soluble prodrug of capsaicin.[1] Its enhanced water solubility allows for administration as an aqueous solution, facilitating its use in the surgical setting. At physiological pH, vocacapsaicin undergoes a rapid, intramolecular cyclization to release capsaicin directly at the surgical site.[2] This localized bioactivation is key to its therapeutic profile, maximizing analgesic efficacy while minimizing systemic exposure and associated side effects.

Mechanism of Action: Targeting the TRPV1 Receptor

The analgesic effect of vocacapsaicin is mediated by its active metabolite, capsaicin, which is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][3] TRPV1 is a non-selective cation channel predominantly expressed on the terminals of nociceptive (pain-sensing) neurons.[2]

Upon binding of capsaicin to the TRPV1 receptor, the channel opens, leading to an influx of calcium and sodium ions.[2] This influx causes neuronal depolarization and the initial sensation of heat or burning. However, prolonged activation of TRPV1 leads to a state of desensitization, rendering the nociceptive neurons unresponsive to further painful stimuli.[4] This sustained desensitization is the basis for the long-lasting analgesia observed with vocacapsaicin. A key advantage of this mechanism is the selective targeting of pain-conducting nerve fibers without causing the sensory numbness or motor weakness associated with local anesthetics.

Signaling Pathways of TRPV1 Activation and Desensitization

The activation and subsequent desensitization of the TRPV1 receptor by capsaicin involve a complex cascade of intracellular signaling events.

-

Activation: The binding of capsaicin to the intracellular side of the TRPV1 receptor induces a conformational change, opening the ion channel. This leads to a rapid influx of Ca²⁺ and Na⁺, depolarizing the neuron and triggering the propagation of a pain signal.

-

Desensitization: Prolonged exposure to capsaicin leads to a state of desensitization through multiple mechanisms:

-

Calcium-Dependent Desensitization: The influx of Ca²⁺ activates calcium-dependent enzymes such as the phosphatase calcineurin. Calcineurin dephosphorylates the TRPV1 receptor, reducing its activity.[5][6]

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): Both PKA and PKC can phosphorylate the TRPV1 receptor, modulating its sensitivity. While initial phosphorylation can sensitize the receptor, prolonged signaling can contribute to desensitization.[2][5]

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) Depletion: The activation of phospholipase C (PLC) can lead to the hydrolysis of PIP2, a membrane phospholipid that is important for TRPV1 function. Depletion of PIP2 is thought to contribute to receptor desensitization.

-

Receptor Internalization: Following prolonged agonist exposure, TRPV1 receptors can be internalized from the cell surface and targeted for degradation, further contributing to long-term desensitization.[5]

-

Clinical Development and Efficacy

Vocacapsaicin has been evaluated in several Phase II clinical trials across various surgical models, consistently demonstrating significant reductions in post-operative pain and opioid consumption.

Bunionectomy (NCT03599089)

A randomized, triple-blind, placebo-controlled study in 147 patients undergoing bunionectomy evaluated three doses of vocacapsaicin (0.05 mg/mL, 0.15 mg/mL, and 0.30 mg/mL).[7][8]

Key Findings (0.30 mg/mL dose vs. Placebo):

-

Pain Reduction: 33% reduction in pain at rest over the first 96 hours.[7]

-

Opioid Consumption: 50% reduction in opioid consumption over the first 96 hours.[7]

-

Opioid Cessation: 26% of patients in the vocacapsaicin group were opioid-free through 96 hours, compared to 5% in the placebo group.[7] All patients receiving the 0.30 mg/mL dose had discontinued (B1498344) opioids by day 5, whereas 16% of the placebo group continued to use them.[9]

| Endpoint (Bunionectomy) | Vocacapsaicin (0.30 mg/mL) | Placebo | p-value |

| Pain Reduction at Rest (0-96h) | 33% | - | 0.005 |

| Opioid Consumption Reduction (0-96h) | 50% | - | 0.002 |

| Opioid-Free Patients (at 96h) | 26% | 5% | 0.025 |

Total Knee Arthroplasty (TKA) (NCT03731364)

A Phase II study in 187 patients undergoing TKA assessed two doses of vocacapsaicin (36 mg and 60 mg) against a placebo.[3]

Key Findings (36 mg dose vs. Placebo):

-

Pain Reduction: 17% reduction in pain at rest and 21% reduction in pain with activity over the first 96 hours.[3]

-

Opioid Consumption: 30% reduction in opioid consumption over the first 96 hours and a 31% reduction over the first 7 days.[3]

-

Opioid Cessation: At two weeks post-surgery, 38% of patients in the vocacapsaicin group required opioids compared to 58% in the placebo group.

| Endpoint (Total Knee Arthroplasty) | Vocacapsaicin (36 mg) | Placebo | p-value |

| Pain Reduction at Rest (0-96h) | 17% | - | 0.0012 |

| Pain Reduction with Activity (0-96h) | 21% | - | 0.0006 |

| Opioid Consumption Reduction (0-96h) | 30% | - | <0.0001 |

| Opioid Consumption Reduction (0-168h) | 31% | - | <0.0001 |

Ventral Hernia Repair

A pilot Phase II study in 24 patients undergoing open laparotomy for ventral hernia repair evaluated a 24 mg dose of vocacapsaicin.[10][11]

Key Findings (vs. Placebo):

-

Pain Reduction: 46% reduction in pain with coughing and a 35% reduction in pain with ambulation over the first 96 hours.[10] These trends in pain reduction and decreased opioid consumption were observed for up to 7 days.[10][11]

| Endpoint (Ventral Hernia Repair) | Vocacapsaicin (24 mg) | Placebo | p-value |

| Pain Reduction with Coughing (0-96h) | 46% | - | 0.02 |

| Pain Reduction with Ambulation (0-96h) | 35% | - | 0.08 |

Experimental Protocols

The clinical trials for vocacapsaicin employed a multimodal analgesic regimen to reflect real-world clinical practice.

Bunionectomy Trial (NCT03599089)

-

Design: A triple-blind, randomized, placebo-controlled, dose-ranging study.[7]

-

Participants: 147 patients undergoing elective bunionectomy.[7]

-

Intervention: A single intraoperative administration of 14 mL of vocacapsaicin (0.05, 0.15, or 0.30 mg/mL) or placebo.[12] The study drug was administered to the surgical site during wound closure.[12]

-

Concomitant Medication: All patients received a standard multimodal analgesia regimen, including a regional Mayo block with bupivacaine (B1668057) and a nonsteroidal anti-inflammatory drug (NSAID).[13]

-

Primary Endpoint: Area-under-the-curve of the numerical rating scale (NRS) pain score at rest through 96 hours.[7]

-

Secondary Endpoints: Percentage of opioid-free subjects and total opioid consumption through 96 hours.[12]

Total Knee Arthroplasty Trial (NCT03731364)

-

Design: A multi-center, randomized, double-blind, placebo-controlled study.[14]

-

Participants: 187 patients undergoing primary unilateral TKA.[3]

-

Intervention: A single intraoperative administration of vocacapsaicin (36 mg or 60 mg) or placebo via infiltration into the surgical site.[3]

-

Concomitant Medication: All patients received a standard of care that included spinal anesthesia, ketorolac, acetaminophen, and ropivacaine (B1680718) (joint infiltration, femoral nerve, and IPACK blocks).[3]

-

Primary Endpoint: Reduction in pain at rest (AUC) from 12-96 hours.[3]

-

Secondary Endpoints: Pain and opioid consumption over 0-96 hours and 0-168 hours post-surgery.[3]

Ventral Hernia Repair Trial

-

Design: A Phase 1/2, randomized, double-blind, placebo-controlled pilot study.

-

Participants: 24 patients undergoing open laparotomy with ventral hernia repair.[10][11]

-

Intervention: A single intraoperative administration of 24 mg of vocacapsaicin.[10]

-

Primary Objectives: To evaluate the effects on reported pain with activity, pain at rest, and opioid consumption over 7 days, as well as safety and pharmacokinetics.[10]

Safety and Tolerability

Across all reported clinical trials, vocacapsaicin has been generally well-tolerated.[10][3][7] There have been no significant differences in the rate, type, or severity of adverse events between the vocacapsaicin and placebo groups.[7] The safety profile appears consistent with a benign local and systemic response.[3]

Conclusion and Future Directions

This compound represents a significant advancement in the development of non-opioid analgesics for post-surgical pain. Its novel prodrug formulation allows for targeted, localized delivery of capsaicin, leading to prolonged analgesia and a reduction in the need for opioids. The consistent efficacy and favorable safety profile demonstrated in Phase II clinical trials across multiple surgical models underscore its potential as a valuable new treatment option. As vocacapsaicin progresses into Phase III trials, it holds the promise of transforming the landscape of post-operative pain management and addressing the ongoing opioid crisis.

References

- 1. Recovery from tachyphylaxis of TRPV1 coincides with recycling to the surface membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Concentric Analgesics Announces Positive Topline Results from Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 4. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 10. trialstat.com [trialstat.com]

- 11. Researchers of new nonopioid therapeutic for hernia surgery pass phase 2 of clinical trials [surgerygroupla.com]

- 12. Vocacapsaicin Could Lessen Pain, Opioid Use Post Surgery | MDedge [mdedge.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Discovery and synthesis of Vocacapsaicin hydrochloride

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of Vocacapsaicin hydrochloride.

Abstract

This compound is a novel, potent, and selective transient receptor potential vanilloid 1 (TRPV1) agonist developed as a next-generation analgesic. This document provides a comprehensive overview of the discovery rationale, a detailed multi-step synthesis protocol, and the biological characterization of this compound. All quantitative data from key experiments are summarized, and methodologies are described in detail. Furthermore, key processes, including the mechanism of action and experimental workflows, are illustrated through diagrams to facilitate understanding.

Discovery and Rationale

The development of this compound was initiated to address the limitations of existing TRPV1 agonists, such as capsaicin, which include suboptimal potency and unfavorable pharmacokinetic profiles. The research program focused on modifying the acyl group of the vanilloid scaffold to enhance receptor affinity and metabolic stability. A library of novel fatty acid amides was synthesized and screened, leading to the identification of Vocacapsaicin as a lead candidate with significantly improved potency and a favorable in-vitro profile. The hydrochloride salt form was selected to enhance solubility and facilitate formulation for preclinical studies.

Synthesis of this compound

The synthesis of this compound is achieved through a robust three-step process starting from commercially available materials. The key steps involve the synthesis of the novel acyl chloride, followed by amide coupling with vanillylamine (B75263), and concluding with salt formation.

Synthesis Workflow

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocol: Amide Coupling (Step 2)

-

To a solution of vanillylamine (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) cooled to 0°C, add a solution of vocaoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Vocacapsaicin free base.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient to afford pure Vocacapsaicin.

Synthesis and Characterization Data

| Step | Product | Yield (%) | Purity (HPLC) | Appearance |

| Amide Coupling | Vocacapsaicin (Free Base) | 85 | >99% | Off-white solid |

| Salt Formation | This compound | 98 | >99.5% | White crystalline solid |

Biological Activity and Mechanism of Action

This compound acts as a potent agonist at the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the sensation of pain, followed by a period of receptor desensitization, which underlies its analgesic effect.

TRPV1 Signaling Pathway

Caption: Signaling pathway of Vocacapsaicin at the TRPV1 receptor.

In-Vitro Potency and Selectivity

The biological activity of this compound was evaluated using a cell-based calcium flux assay in HEK293 cells stably expressing the human TRPV1 receptor.

| Compound | EC₅₀ (nM) [TRPV1] |

| Capsaicin (Reference) | 15.8 |

| Vocacapsaicin HCl | 1.2 |

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Plate HEK293-hTRPV1 cells in 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash cells with assay buffer (HBSS, 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add the compounds to the respective wells.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/525 nm) using a plate reader (e.g., FLIPR). The signal is recorded immediately before and after compound addition to determine the change in intracellular calcium concentration.

-

Data Analysis: Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

Assay Workflow Visualization

Caption: Experimental workflow for the in-vitro calcium flux assay.

Conclusion

This compound represents a significant advancement in the field of TRPV1 agonists. Its rational design has resulted in a compound with superior in-vitro potency compared to capsaicin. The well-defined and high-yield synthetic route makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in pain therapeutics and drug development.

The Pharmacokinetics of Vocacapsaicin Hydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers and Scientists

Vocacapsaicin hydrochloride (also known as CA-008) is a novel, water-soluble prodrug of capsaicin (B1668287) engineered to provide prolonged, localized analgesia for postsurgical pain management. Its unique mechanism of action, involving the targeted activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, has positioned it as a promising non-opioid alternative in the postoperative setting. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, drawing from available preclinical and clinical data.

Mechanism of Action and Rationale for Development

Vocacapsaicin is designed to overcome the poor water solubility of capsaicin, which has limited its clinical application for site-specific administration.[1][2] As a hydrophilic molecule, vocacapsaicin can be administered as an aqueous solution directly into the surgical site.[3] Under physiological conditions (pH 7.5 and 37°C), it undergoes rapid, intramolecular cyclization to release its active moiety, capsaicin, and an inactive cyclic urea (B33335) metabolite, CA-101.[1][4] This conversion has a half-life of approximately 3 minutes in vitro.[1]

The released capsaicin, a potent agonist of the TRPV1 receptor, then binds to and activates these channels on nociceptive sensory neurons.[3][5] This initial activation leads to a sensation of heat and pain, followed by a prolonged period of desensitization of these nerve fibers, resulting in analgesia without causing motor weakness or significant sensory numbness.[6][7] This targeted action offers the potential for long-lasting pain relief while minimizing systemic side effects.

Preclinical Pharmacokinetics

Detailed pharmacokinetic studies in animal models have provided the foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) of vocacapsaicin. A key study in Sprague-Dawley rats following subcutaneous administration offers the most comprehensive quantitative data to date.[1]

Table 1: Pharmacokinetic Parameters of Vocacapsaicin and its Metabolite CA-101 in Sprague-Dawley Rats

| Parameter | Vocacapsaicin (1.62 mg/kg) | CA-101 |

| Cmax (ng/mL) | 121 ± 17 | 121 ± 17 |

| Tmax (h) | 1.2 ± 0.45 | 1.2 ± 0.45 |

| AUC0-t (ng·hr/mL) | 397 ± 46 | 397 ± 46 |

Data from a study in Sprague-Dawley rats following a single subcutaneous administration.[1]

These findings indicate that systemic exposure to both vocacapsaicin and its metabolite CA-101 is transient.[1][8] In both rat and rabbit osteotomy models, systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was also found to be transient.[4][9]

Human Pharmacokinetics: Current Status

While several Phase 1 and Phase 2 clinical trials have been conducted with pharmacokinetics as a primary or secondary objective, detailed quantitative human pharmacokinetic data for this compound are not yet fully published.[2][3][6][10] A Phase 1b study in bunionectomy patients noted that the full pharmacokinetic profile for vocacapsaicin and its other analytes was pending.[10]

The available clinical trial information indicates that pharmacokinetic assessments were integral to the early-phase evaluation of vocacapsaicin. These studies were designed to establish the safety, tolerability, and dose-response relationship, with pharmacokinetic sampling conducted to understand the systemic exposure following local administration.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

A representative experimental protocol for determining the pharmacokinetics of vocacapsaicin in an animal model is summarized below.[1]

Objective: To determine the pharmacokinetic profile of vocacapsaicin and its metabolite CA-101 following subcutaneous administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (N=5 per treatment group).

-

Drug Administration: A single subcutaneous injection of this compound at a dose of 1.62 mg/kg.

-

Blood Sampling: Blood samples were collected into K2-EDTA tubes containing citrate (B86180) buffer (pH 3) at predetermined time points to stabilize the prodrug.

-

Sample Analysis: Plasma concentrations of vocacapsaicin, capsaicin, and CA-101 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Human Clinical Trial Protocol for Pharmacokinetic Assessment (Bunionectomy Model)

The following outlines a typical experimental design for assessing the pharmacokinetics of vocacapsaicin in a clinical setting, based on the protocol for a Phase 2 study in patients undergoing bunionectomy (NCT03599089).[11]

Objective: To evaluate the safety, efficacy, and pharmacokinetic profile of a single intraoperative administration of vocacapsaicin in subjects undergoing elective bunionectomy.

Methodology:

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult subjects scheduled for elective bunionectomy.

-

Intervention: Intraoperative administration of one of three ascending doses of vocacapsaicin or placebo.

-

Pharmacokinetic Sampling: For a subset of subjects (target of 12 per treatment group), blood samples were drawn prior to vocacapsaicin injection and at various time points over a 24-hour period post-surgery.

-

Data Analysis: Pharmacokinetic parameters were to be calculated from the plasma concentration-time data.

Visualizations

Signaling Pathway of Vocacapsaicin Action

Caption: Mechanism of action of vocacapsaicin at the surgical site.

Experimental Workflow for Clinical Pharmacokinetic Assessment

Caption: Workflow for a human pharmacokinetic study of vocacapsaicin.

Conclusion

This compound represents a significant advancement in the management of postsurgical pain, offering a novel, non-opioid therapeutic option. Its pharmacokinetic profile is characterized by rapid conversion to the active moiety, capsaicin, at the site of administration, with transient systemic exposure observed in preclinical models. While comprehensive human pharmacokinetic data remains to be published, ongoing clinical trials are expected to further elucidate its ADME properties in patients. The available information underscores the targeted and localized mechanism of action that is central to its therapeutic rationale. Future publications of human pharmacokinetic data will be critical for a complete understanding of its clinical pharmacology and for optimizing its use in diverse surgical settings.

References

- 1. 2022 PharmSci 360 Meeting [eventscribe.net]

- 2. biospace.com [biospace.com]

- 3. lotuscr.com [lotuscr.com]

- 4. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Concentric Analgesics Announces Positive Topline Results from Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 7. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 8. researchgate.net [researchgate.net]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 10. Concentric Analgesics Announces Positive Topline Results from Phase 1b Clinical Trial for CA-008 — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Vocacapsaicin Hydrochloride: A Technical Guide for Postsurgical Pain Management

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287) engineered for localized administration during surgical procedures to provide extended postsurgical analgesia. By leveraging the established mechanism of the transient receptor potential vanilloid 1 (TRPV1) agonist, capsaicin, vocacapsaicin offers a promising non-opioid alternative for managing postsurgical pain. At physiological pH, vocacapsaicin rapidly converts to capsaicin, leading to a localized desensitization of nociceptive C-fiber neurons without inducing motor or sensory blockade.[1][2] Clinical trials have demonstrated a significant reduction in both pain intensity and postoperative opioid consumption for up to two weeks following a single intraoperative administration.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

The management of postsurgical pain remains a significant clinical challenge, with a heavy reliance on opioid analgesics that carry a risk of adverse effects and potential for dependence.[5] this compound has been developed to address this unmet need by providing targeted, long-lasting pain relief. As a prodrug, vocacapsaicin is over 100-fold more water-soluble than capsaicin, allowing for its formulation as an aqueous solution for infiltration and instillation into the surgical site.[6] Following administration, it undergoes a rapid, pH-dependent intramolecular cyclization to release capsaicin and an inactive cyclic urea (B33335) metabolite.[5] This localized delivery and rapid conversion minimize systemic exposure and associated side effects.[1][5] Vocacapsaicin has received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration, highlighting its potential as a transformative therapy in postsurgical pain management.[2][6]

Mechanism of Action: TRPV1 Agonism

The analgesic effect of vocacapsaicin is mediated by the action of its active metabolite, capsaicin, on the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons (C-fibers and some Aδ-fibers).[1][7]

The binding of capsaicin to the TRPV1 receptor initiates a cascade of events:

-

Channel Activation and Cation Influx: Capsaicin binding opens the TRPV1 channel, leading to an influx of cations, primarily calcium (Ca2+) and sodium (Na+).[7][8]

-

Neuronal Depolarization: The influx of positive ions causes depolarization of the neuronal membrane, which is initially perceived as a sensation of heat or pain.

-

Desensitization and Defunctionalization: Prolonged or high-concentration exposure to capsaicin leads to a state of desensitization, where the neuron becomes less responsive to noxious stimuli. This is achieved through several mechanisms, including calcium-dependent inactivation of the TRPV1 channel and potential temporary retraction of nerve endings from the epidermis. This "defunctionalization" of nociceptors results in a long-lasting analgesic effect without affecting other sensory modalities like touch or proprioception, or motor function.[2][6]

-

Gene Expression Modulation: The influx of calcium can also trigger downstream signaling pathways that may influence the expression of genes involved in neuronal function and inflammation.[9][10]

Signaling Pathway of TRPV1 Activation

Preclinical Development

The preclinical development of this compound focused on its safety, tolerability, and pharmacokinetic profile in relevant animal models of postsurgical pain.

Experimental Protocols

3.1.1. Rat Unilateral Femoral Osteotomy Model [1][5]

-

Animals: Female Sprague-Dawley rats (13-14 weeks old, 230-330 g).

-

Anesthesia: Isoflurane gas.

-

Surgical Procedure:

-

A lateral incision is made on the right femur.

-

The fascia between the tensor fascia lata and biceps femoris muscles is incised.

-

The vastus lateralis muscle is elevated to expose the femur, preserving the periosteum.

-

A midshaft osteotomy is created using an oscillating saw with irrigation to prevent thermal damage.

-

The osteotomy is stabilized with a polyether ether ketone plate and four metallic screws, and a cerclage wire.

-

The site is irrigated with saline, and soft tissues are closed in layers.

-

-

Analgesia and Antibiotics:

-

Preoperative: Buprenorphine (0.1 mg/kg), meloxicam (B1676189) (2 mg/kg), and trimethoprim (B1683648) sulfa (30 mg/kg) administered subcutaneously at least 30 minutes before surgery.

-

Postoperative: Three additional doses of buprenorphine and trimethoprim sulfa at 12-hour intervals, and two additional doses of meloxicam at 24-hour intervals.

-

-

Vocacapsaicin Administration:

-

A single dose of vocacapsaicin (0.15, 0.3, or 0.6 mg/kg) or vehicle was administered by instillation (0.5 ml/kg) directly onto the surgical site before wound closure.

-

-

Outcome Measures:

-

Bone healing was assessed at 4 and 8 weeks post-surgery via radiography, histopathology, ex vivo bone mineral density measurements, and biomechanical testing.

-

Safety and tolerability were monitored through daily clinical observations, body weight, and food consumption measurements.

-

3.1.2. Rabbit Unilateral Ulnar Osteotomy Model [1][5]

-

Animals: Male and female New Zealand White rabbits.

-

Anesthesia: Not specified in the provided results.

-

Surgical Procedure:

-

A mid-ulnar osteotomy is performed using a pendular saw.

-

Soft tissues are closed in layers.

-

-

Analgesia and Antibiotics:

-

Preoperative: Trimethoprim-sulfa 24% (30 mg/kg), buprenorphine (0.05 mg/kg), and carprofen (B1668582) (4 mg/kg) administered subcutaneously 30 minutes before surgery.

-

Postoperative: Trimethoprim-sulfa 24% every 12 hours for 2 days, sustained-release buprenorphine (0.1 mg/kg, 2 injections, 3 days apart), and carprofen daily for 7 days.

-

-

Vocacapsaicin Administration:

-

A single administration of vocacapsaicin (0.256 mg or 0.52 mg) or vehicle, alone or in combination with 0.5% ropivacaine.

-

Administration was by a combination of instillation (0.1 ml) before wound closure and infiltration (0.7 ml) around the surgical site.

-

-

Outcome Measures:

-

Bone healing was evaluated at 2 and 10 weeks post-surgery.

-

Pharmacokinetic parameters were determined from plasma samples.

-

Safety and tolerability were monitored through clinical observations, body weight, and food consumption.

-

Preclinical Data

3.2.1. Safety and Tolerability

In both the rat femoral osteotomy and rabbit ulnar osteotomy models, a single perioperative administration of vocacapsaicin was well-tolerated locally and systemically.[1][5] There were no vocacapsaicin-related effects on mortality, clinical observations, body weight, or food consumption.[1][5] Furthermore, vocacapsaicin did not have any deleterious effects on bone healing parameters.[1][5] In rats, there was a trend for enhanced bone healing at the mid-dose.[1][5]

3.2.2. Pharmacokinetics

Systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was transient in preclinical models.[1][5]

Table 1: Pharmacokinetic Parameters of Vocacapsaicin and its Metabolites in Rabbits Following a Single Perioperative Administration [5]

| Analyte | Administration | Cmax (ng/mL) | AUC (ng·h/mL) |

| Male | |||

| Vocacapsaicin | VCAP alone | 12.1 (4.6) | 6.2 (3.7) |

| VCAP + ropivacaine | 7.8 (1.4) | 3.1 (0.3) | |

| CA-101 (metabolite) | VCAP alone | 25.5 (6.5) | 25.1 (6.7) |

| VCAP + ropivacaine | 20.9 (4.4) | 20.9 (1.7) | |

| Capsaicin | VCAP alone | 43.5 (5.1) | 41.1 (18.1) |

| VCAP + ropivacaine | 38.8 (10.7) | 32.0 (6.0) | |

| Female | |||

| Vocacapsaicin | VCAP alone | 7.3 (0.9) | 2.6 (0.1) |

| VCAP + ropivacaine | 7.0 (1.6) | 2.6 (0.4) | |

| CA-101 (metabolite) | VCAP alone | 20.7 (4.3) | 16.7 (2.0) |

| VCAP + ropivacaine | 27.0 (5.8) | 23.3 (2.8) | |

| Capsaicin | VCAP alone | 33.7 (6.1) | 22.8 (3.0) |

| VCAP + ropivacaine | 39.7 (7.8) | 29.8 (3.5) | |

| Data are presented as mean (SD). VCAP: Vocacapsaicin. |

Clinical Development

Vocacapsaicin has been evaluated in several Phase 2 clinical trials for postsurgical pain following various surgical procedures, including bunionectomy, total knee arthroplasty (TKA), and ventral hernia repair.[2][4][6]

Experimental Protocols

4.1.1. Phase 2 Bunionectomy Study (NCT03599089) [1][3]

-

Study Design: A multicenter, randomized, triple-blinded, placebo-controlled, dose-ranging trial.

-

Participants: 147 patients undergoing bunionectomy.

-

Randomization: 1:1:1:1 to one of four treatment groups.

-

Intervention:

-

A single intraoperative administration of 14 mL of one of three concentrations of vocacapsaicin (0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or placebo.

-

The study drug was administered by infiltration and instillation into the soft tissues and osteotomy sites before wound closure.

-

-

Standardized Perioperative Analgesia: All patients received a standardized regimen of a local anesthetic block, acetaminophen, and ketorolac.

-

Primary Endpoint: Area under the curve (AUC) of the numerical rating scale (NRS) pain score at rest through 96 hours for the 0.30 mg/mL group versus placebo.

-

Secondary Endpoints:

-

Percentage of patients who were opioid-free from 0 to 96 hours.

-

Total opioid consumption through 96 hours.

-

AUC of the NRS pain score for the first week.

-

4.1.2. Phase 2 Total Knee Arthroplasty (TKA) Study (NCT03731364) [4]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Participants: Patients undergoing elective primary unilateral TKA.

-

Intervention: A single intraoperative dose of vocacapsaicin or placebo administered by injection/instillation during surgery.

-

Outcome Measures:

-

Pain intensity and opioid consumption were assessed.

-

A key outcome was the percentage of patients requiring opioid-based analgesia at two weeks post-surgery.

-

Clinical Efficacy Data

Vocacapsaicin has demonstrated statistically significant and clinically meaningful reductions in postsurgical pain and opioid consumption across multiple clinical trials.

Table 2: Summary of Efficacy Results from the Phase 2 Bunionectomy Study (0.30 mg/mL vocacapsaicin vs. Placebo) [2][3]

| Efficacy Endpoint | Vocacapsaicin (0.30 mg/mL) | Placebo | Reduction vs. Placebo | p-value |

| Pain at Rest (AUC 0-96h) | - | - | 33% | 0.005 |

| Pain at Rest (AUC 0-1 week) | - | - | 37% | 0.004 |

| Opioid-Free Patients (0-96h) | 26% | 5% | - | 0.025 |

| Opioid Consumption (0-96h) | - | - | 50% | 0.002 |

| Opioid Cessation by Day 5 | 100% | 84% | - | 0.001 |

Table 3: Summary of Efficacy Results from the Phase 2 TKA Study [4]

| Efficacy Endpoint | Vocacapsaicin | Placebo |

| Patients Requiring Opioids at 2 Weeks | 38% | 58% |

In a Phase 2 pilot study of patients undergoing open laparotomy for ventral hernia repair, a single 24 mg dose of vocacapsaicin reduced pain after coughing by 46% (p=0.02) and pain with ambulation by 35% (p=0.08) compared to placebo during the first 96 hours.[6]

Clinical Safety

Across all clinical trials, vocacapsaicin has been well-tolerated, with no significant differences in the rate, type, or severity of adverse events between the vocacapsaicin and placebo groups.[1][2] The observed adverse events were consistent with the typical recovery from the respective surgical procedures.[1]

Experimental and Clinical Workflows

Preclinical Experimental Workflow

References

- 1. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 3. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentric Analgesics highlights data on vocacapsaicin for pain relief - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentric Analgesics Announces Positive Results from Pilot Phase 2 Clinical Trial of Vocacapsaicin in Open Laparotomy for Repair of Abdominal Ventral Hernia - BioSpace [biospace.com]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Preclinical Profile of Vocacapsaicin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vocacapsaicin hydrochloride (formerly CA-008), a novel, water-soluble prodrug of capsaicin (B1668287), is under development as a non-opioid analgesic for the management of postsurgical pain. Administered locally, it is designed to provide sustained pain relief by leveraging the mechanism of its active metabolite, capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Preclinical investigations in rodent and rabbit models have established a favorable safety and tolerability profile, with transient systemic exposure and no adverse effects on bone healing. This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and safety, to inform further research and development.

Introduction

This compound is a first-in-class therapeutic designed to address the unmet need for effective and long-lasting non-opioid pain management in the postoperative setting.[1] As a water-soluble prodrug, it overcomes the formulation challenges associated with the low aqueous solubility of its active form, capsaicin.[2] Following local administration into the surgical site, vocacapsaicin rapidly converts to capsaicin under physiological conditions, leading to targeted and sustained analgesia.[1][2] This targeted delivery and mechanism of action, which selectively desensitizes pain-conducting nerve fibers without causing motor weakness, positions vocacapsaicin as a promising alternative to traditional postoperative pain management strategies.[1]

Mechanism of Action

The analgesic effect of vocacapsaicin is mediated through the action of its active metabolite, capsaicin, on TRPV1 receptors.

Prodrug Conversion

Vocacapsaicin is engineered for rapid conversion to capsaicin and a cyclic urea (B33335) byproduct (CA-101) at physiological pH.[3] In vitro studies conducted at pH 7.5 and 37°C demonstrated a rapid conversion with a half-life of approximately 3 minutes.[2] This swift conversion ensures the timely delivery of the active therapeutic agent to the target site.

TRPV1 Receptor Activation and Desensitization

Capsaicin is a highly selective agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive C-fiber neurons.[4] The binding of capsaicin to the TRPV1 receptor triggers an influx of calcium and sodium ions, leading to depolarization of the neuron and the initial sensation of heat and pain.[5] However, prolonged activation of the TRPV1 receptor by capsaicin leads to a state of desensitization, rendering the neuron refractory to further painful stimuli.[4] This sustained desensitization is the basis for the long-lasting analgesic effect of vocacapsaicin.

Preclinical Pharmacokinetics

Pharmacokinetic studies of vocacapsaicin have been conducted in Sprague Dawley rats. In these studies, a subcutaneous injection of this compound (1.62 mg/kg in saline) was compared to an equimolar dose of capsaicin (1 mg/kg in 25% PEG300/sterile water).[2] The results indicated that vocacapsaicin efficiently converts to capsaicin in vivo, providing a comparable systemic exposure to that of directly administered capsaicin.[2] In both rat and rabbit osteotomy models, systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was reported to be transient.[3][6]

Table 1: Preclinical Pharmacokinetic Study Design

| Parameter | Details |

| Species | Sprague Dawley Rat |

| Vocacapsaicin Dose | 1.62 mg/kg (equimolar to 1 mg/kg capsaicin) |

| Vocacapsaicin Formulation | 0.4 mg/mL in saline, pH 5.4 |

| Comparator | Capsaicin (1 mg/kg) |

| Comparator Formulation | 0.25 mg/mL in 25% PEG300/sterile water |

| Route of Administration | Subcutaneous |

| Key Finding | Vocacapsaicin provides comparable capsaicin exposure to equimolar capsaicin administration.[2] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been detailed in the reviewed literature.

Preclinical Efficacy

While formal analgesic efficacy was not the primary endpoint of the published preclinical studies, the doses of vocacapsaicin used in the rat and rabbit osteotomy models were selected to be equivalent to or higher than those that demonstrated analgesic efficacy in human clinical trials.[3] This suggests that the exposures achieved in the preclinical safety studies are relevant to the therapeutic setting.

Preclinical Safety and Tolerability

The safety and tolerability of vocacapsaicin have been evaluated in both rat and rabbit models of osteotomy. These studies are pivotal in establishing the local and systemic safety profile of the drug when administered directly to a surgical site.

Experimental Protocols

Rat Femoral Osteotomy Model [3][6]

-

Animals: Female Sprague-Dawley rats.

-

Procedure: A unilateral femoral osteotomy was performed.

-

Treatment: A single perioperative administration of vocacapsaicin (vehicle, 0.15, 0.3, or 0.6 mg/kg) was delivered by instillation directly to the surgical site before wound closure.

-

Evaluations: Clinical signs, body weight, food consumption, radiography, histopathology, ex vivo bone mineral density, and biomechanical testing were assessed at 4 and 8 weeks post-surgery.

Rabbit Ulnar Osteotomy Model [3][6]

-

Animals: New Zealand White rabbits.

-

Procedure: A unilateral ulnar osteotomy was performed.

-

Treatment: A single perioperative administration of vocacapsaicin (vehicle, 0.256 or 0.52 mg) alone or in combination with 0.5% ropivacaine (B1680718) was delivered by infiltration and instillation.

-

Evaluations: Clinical signs, body weight, food consumption, radiography, histopathology, and biomechanical testing were assessed at 2 and 10 weeks post-surgery. Plasma samples were also collected for pharmacokinetic analysis.

Safety Findings

Across both the rat and rabbit osteotomy models, vocacapsaicin was well-tolerated both locally and systemically.[3][6]

Table 2: Summary of Preclinical Safety Findings

| Safety Parameter | Observation | Species |

| Mortality | No vocacapsaicin-related effects.[3] | Rat, Rabbit |

| Clinical Observations | No adverse clinical signs.[3] | Rat, Rabbit |

| Body Weight | No vocacapsaicin-related effects.[3] | Rat, Rabbit |

| Food Consumption | No vocacapsaicin-related effects.[3] | Rat, Rabbit |

| Bone Healing | No deleterious effects on bone healing parameters. A trend for enhanced bone healing was observed at the mid-dose in rats.[3][6] | Rat, Rabbit |

| Systemic Exposure | Transient for vocacapsaicin and its metabolites.[3][6] | Rat, Rabbit |

Unpublished single- and repeat-dose toxicology studies in rats and rabbits have reportedly shown no clinically relevant findings, with the no-observed-adverse-effect level being equal to or higher than the highest concentrations tested in the osteotomy studies.[3]

Formulation

This compound is a water-soluble prodrug, with a solubility greater than 50 mg/mL, which is over 100-fold more soluble than capsaicin.[2] For preclinical studies, it has been formulated in saline.[2] The stability of vocacapsaicin in a moderately acidic solution (pH 3.9 citrate (B86180) buffer in saline) has been demonstrated, allowing for straightforward formulation without the need for complex excipients.[2]

Conclusion

The preclinical data available for this compound support its continued development as a novel, non-opioid treatment for postsurgical pain. Its mechanism as a prodrug of the TRPV1 agonist capsaicin allows for targeted, localized, and sustained analgesia. Preclinical studies in rat and rabbit models have demonstrated a favorable safety profile, with good local and systemic tolerability and no adverse impact on bone healing. While more detailed quantitative data on preclinical pharmacodynamics and a broader range of toxicology studies would further strengthen its profile, the existing evidence provides a solid foundation for its advancement into late-stage clinical development. The unique properties of vocacapsaicin position it as a potentially transformative therapeutic in the management of postoperative pain, with the potential to reduce reliance on opioids.

References

- 1. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 2. 2022 PharmSci 360 Meeting [eventscribe.net]

- 3. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. algologia.gr [algologia.gr]

- 5. ronlitman.substack.com [ronlitman.substack.com]

- 6. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]

Vocacapsaicin Hydrochloride: A Technical Guide to its Cellular Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287) engineered for localized, sustained analgesia. As a first-in-class, non-opioid therapeutic, it is under investigation for the management of postsurgical pain. This document provides a comprehensive technical overview of the cellular effects, mechanism of action, and relevant experimental methodologies for this compound. It is intended to serve as a resource for researchers and professionals in drug development and pain management.

Introduction

This compound is a chemically engineered prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, at physiological pH.[1][2] This innovative formulation overcomes the poor water solubility of capsaicin, allowing for its administration in an aqueous solution for localized applications, such as surgical site infiltration.[3] The primary therapeutic goal of Vocacapsaicin is to provide prolonged postsurgical pain relief and reduce or eliminate the need for opioid-based analgesics.[3]

Mechanism of Action

Upon administration, this compound undergoes a rapid, intramolecular cyclization-release mechanism at physiological pH, yielding capsaicin and an inactive cyclic urea (B33335) metabolite.[4] The released capsaicin then binds to and activates TRPV1 channels, which are predominantly expressed on nociceptive sensory neurons.[1][2]

Activation of the TRPV1 channel, a non-selective cation channel, leads to an influx of calcium and sodium ions.[4] This influx causes depolarization of the neuronal membrane, initially perceived as a sensation of heat or pain. However, prolonged activation of TRPV1 channels leads to a state of desensitization, rendering the nociceptive neurons less responsive to painful stimuli and resulting in a long-lasting analgesic effect.[1]

Signaling Pathway of Vocacapsaicin-derived Capsaicin

The following diagram illustrates the conversion of Vocacapsaicin and the subsequent activation of the TRPV1 signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and clinical efficacy of this compound.

Table 1: Pharmacokinetic Parameters of Vocacapsaicin and its Metabolites in Rats[5]

| Parameter | Vocacapsaicin | Capsaicin (from Vocacapsaicin) | CA-101 (Metabolite) |

| Dose | 1.62 mg/kg (s.c.) | 1.62 mg/kg (s.c.) | 1.62 mg/kg (s.c.) |

| Cmax (ng/mL) | 10.4 ± 10.6 | 89.7 ± 33.3 | 121 ± 17 |

| Tmax (h) | 0.06 ± 0.06 | Not Reported | 1.2 ± 0.45 |

| AUC0-t (ng·hr/mL) | 1.41 ± 0.96 | 163 ± 28 | 397 ± 46 |

Data are presented as mean ± standard deviation.

Table 2: In Vitro Conversion of Vocacapsaicin[5]

| Condition | Parameter | Value |

| pH 7.5, 37°C | Half-life | ~3 minutes |

Table 3: Clinical Efficacy in Patients Undergoing Bunionectomy (Phase 2 Trial)[3][6][7]

| Endpoint | Placebo | Vocacapsaicin (0.05 mg/mL) | Vocacapsaicin (0.15 mg/mL) | Vocacapsaicin (0.30 mg/mL) |

| Pain Reduction at Rest (0-96h) | - | 21% | 20% | 33% (p=0.005) |

| Opioid-Free Patients (0-96h) | 5% | 19% | 17% | 26% (p=0.025) |

| Opioid Consumption Reduction (0-96h) | - | 24% | 33% | 50% (p=0.002) |

| Time to Opioid Cessation | 16% still using at Day 5 | Not Reported | Not Reported | 100% stopped by Day 5 (p=0.001) |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are representative methodologies for studying the cellular effects of TRPV1 agonists like capsaicin, which are directly applicable to Vocacapsaicin.

In Vitro Conversion Assay

This protocol is based on the methodology described for assessing the conversion of Vocacapsaicin to capsaicin.[5]

Objective: To determine the rate of conversion of Vocacapsaicin to capsaicin under physiological conditions.

Materials:

-

This compound

-

Phosphate (B84403) buffer (pH 7.5)

-

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) system

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Dilute the stock solution in pre-warmed phosphate buffer (pH 7.5) to the desired final concentration (e.g., 0.2 mg/mL).

-

Incubate the solution at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the conversion process, for example, by acidification.

-

Analyze the samples by RP-UPLC to quantify the concentrations of remaining Vocacapsaicin and the formed capsaicin.

-

Calculate the half-life of Vocacapsaicin conversion.

Calcium Influx Assay

This is a generalized protocol for measuring intracellular calcium changes in response to TRPV1 activation.[1][6]

Objective: To quantify the activation of TRPV1 channels by Vocacapsaicin-derived capsaicin through measurement of intracellular calcium influx.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

This compound

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Plate TRPV1-expressing HEK293 cells in a multi-well plate and culture until confluent.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Acquire baseline fluorescence readings.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording fluorescence changes over time.

-

Analyze the data to determine the dose-dependent increase in intracellular calcium, from which parameters like EC50 can be calculated.

Workflow for Calcium Influx Assay

Patch-Clamp Electrophysiology

This generalized protocol describes the whole-cell patch-clamp technique to measure TRPV1 channel currents.

Objective: To directly measure the ion channel activity of TRPV1 in response to Vocacapsaicin-derived capsaicin.

Materials:

-

TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Intracellular and extracellular recording solutions

-

This compound

Procedure:

-

Prepare cells for recording.

-

Pull glass micropipettes and fill with intracellular solution.

-

Establish a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Perfuse the cell with extracellular solution containing various concentrations of this compound.

-

Record the resulting inward currents, which represent the flow of ions through the activated TRPV1 channels.

-

Analyze the current-voltage relationship and dose-response curves.

Conclusion

This compound represents a promising advancement in non-opioid pain management. Its mechanism as a prodrug of the potent TRPV1 agonist capsaicin allows for targeted, localized, and sustained analgesia. The quantitative data from preclinical and clinical studies demonstrate its efficacy in reducing pain and opioid consumption. The experimental protocols outlined in this guide provide a framework for further investigation into the cellular and molecular effects of this novel therapeutic agent. As research continues, a deeper understanding of Vocacapsaicin's interactions with cellular signaling pathways will be crucial for optimizing its clinical application and exploring its full therapeutic potential.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 4. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2022 PharmSci 360 Meeting [eventscribe.net]

- 6. bms.kr [bms.kr]

Methodological & Application

Application Notes and Protocols: Vocacapsaicin Hydrochloride Dosage in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for vocacapsaicin hydrochloride in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of this novel, non-opioid analgesic.

Mechanism of Action

Vocacapsaicin is a water-soluble prodrug of capsaicin (B1668287).[1] Following administration, it undergoes rapid, non-enzymatic conversion to capsaicin under physiological conditions.[2] Capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, selectively targets and defunctionalizes nociceptive C-fibers.[3][4] This interaction leads to a prolonged state of analgesia without inducing motor weakness or sensory numbness.[1][5]

Quantitative Data Summary

The following tables summarize the dosages of this compound used in key preclinical studies.

Table 1: this compound Dosage in Rat Models

| Animal Model | Strain | Administration Route | Dosage (mg/kg) | Vehicle | Key Findings | Reference |

| Pharmacokinetic Study | Sprague Dawley | Subcutaneous (SC) | 1.62 | Saline (pH 5.4) | Provided capsaicin exposure comparable to an equimolar dose of capsaicin. | [6] |

| Femoral Osteotomy | Sprague Dawley | Instillation | 0.15, 0.3, 0.6 | Saline | Well-tolerated; no adverse effects on bone healing. A trend for enhanced bone healing was observed at the 0.3 mg/kg dose. | [2][7][8] |

Table 2: this compound Dosage in Rabbit Models

| Animal Model | Strain | Administration Route | Dosage (mg) | Vehicle | Key Findings | Reference |

| Ulnar Osteotomy | New Zealand White | Infiltration & Instillation | 0.256, 0.52 | Not specified | Well-tolerated alone or with ropivacaine (B1680718); did not adversely affect bone healing. | [2][7][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Pharmacokinetic Evaluation in Sprague Dawley Rats

This protocol details the procedure for assessing the pharmacokinetic profile of vocacapsaicin following subcutaneous administration in rats.[6]

1. Animal Model:

-

Species: Rat

-

Strain: Sprague Dawley

-

Number of Animals: 5 per treatment group

2. Materials and Reagents:

-

This compound

-

Sterile saline for injection, pH adjusted to 5.4

-

Capsaicin (for control group)

-

25% PEG300 in sterile water

-

K2-EDTA collection tubes

-

Citrate (B86180) buffer (pH 3)

3. Dosing Solution Preparation:

-

Vocacapsaicin Group: Dissolve vocacapsaicin HCl in sterile saline to a final concentration of 0.4 mg/mL and adjust the pH to 5.4.

-

Capsaicin Control Group: Prepare a suspension of capsaicin in 25% PEG300/sterile water to a final concentration of 0.25 mg/mL.

4. Administration:

-

Administer a single subcutaneous (SC) injection of vocacapsaicin solution at a dose of 1.62 mg/kg.

-

Administer the capsaicin control at a dose of 1 mg/kg (equimolar to the vocacapsaicin dose).

5. Sample Collection and Processing:

-

Collect blood samples at predetermined time points.

-

Immediately transfer blood into K2-EDTA tubes containing citrate buffer (pH 3) to stabilize the prodrug.

-

Process blood to separate plasma and store frozen until analysis.

6. Bioanalysis:

-

Quantify plasma concentrations of vocacapsaicin, capsaicin, and the byproduct CA-101 using a validated LC-MS/MS method.

-

Calculate noncompartmental pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software such as Phoenix WinNonlin.

Protocol 2: Safety and Efficacy in a Rat Femoral Osteotomy Model

This protocol is designed to evaluate the local tolerance and effect on bone healing of vocacapsaicin administered perioperatively.[2][7]

1. Animal Model:

-

Species: Rat

-

Strain: Female Sprague Dawley

-

Age/Weight: 13–14 weeks, 230–330 g

-

Group Size: 35-36 animals per group, divided into 4- and 8-week subsets.

2. Surgical Procedure: Unilateral Femoral Osteotomy:

-

Anesthetize the animal using standard laboratory procedures.

-

Prepare the surgical site on one hind limb.

-

Create a mid-diaphyseal transverse osteotomy of the femur using an oscillating saw.

-

Stabilize the osteotomy with an appropriate internal fixation device.

3. Dosing Solution and Administration:

-

Dosing Groups:

-

Group 1: Vehicle control (Saline for Injection, USP)

-

Group 2: 0.15 mg/kg vocacapsaicin

-

Group 3: 0.3 mg/kg vocacapsaicin

-

Group 4: 0.6 mg/kg vocacapsaicin

-

-

Administration: Immediately after surgery and before wound closure, administer the assigned treatment once by instillation directly onto the surgical site. The total volume should be 0.5 mL/kg.

4. Post-Operative Monitoring and Endpoints:

-

General Health: Monitor for mortality, clinical signs of toxicity, body weight changes, and food consumption daily for the first week and weekly thereafter.

-

Bone Healing Assessment (at 4 and 8 weeks):

-

Radiography: Score radiographs to assess the progression of bone healing.

-

Bone Densitometry: Perform ex vivo bone mineral density measurements on the excised femurs.

-

Histopathology: Conduct histological examination of the osteotomy site to evaluate tissue response and healing.

-

Biomechanical Testing: Perform mechanical tests (e.g., three-point bending) to determine the strength of the healed bone.

-

Protocol 3: Safety and Efficacy in a Rabbit Ulnar Osteotomy Model

This protocol assesses vocacapsaicin in a larger animal model, including co-administration with a local anesthetic.[2][7][9]

1. Animal Model:

-

Species: Rabbit

-

Strain: New Zealand White

-

Weight: Males 2.2–3.1 kg; Females 2.0–3.2 kg

2. Surgical Procedure: Unilateral Ulnar Osteotomy:

-

Anesthetize the rabbit and prepare the surgical site on one forelimb.

-

Perform a mid-shaft osteotomy of the ulna. The radius is left intact to act as a natural splint.

3. Dosing Solution and Administration:

-

Dosing Groups may include:

-

Vehicle control

-

0.256 mg vocacapsaicin

-

0.52 mg vocacapsaicin

-

0.5% Ropivacaine only

-

0.5% Ropivacaine followed by 0.256 mg vocacapsaicin

-

0.5% Ropivacaine followed by 0.52 mg vocacapsaicin

-

-

Administration:

-

For vocacapsaicin-only groups, administer the dose as a combination of instillation (0.1 mL) at the surgical site and infiltration (0.7 mL) into the surrounding tissues before wound closure.

-

For combination groups, first administer ropivacaine (0.8 mL) by infiltration. After approximately 20 minutes, administer vocacapsaicin as described above.

-

4. Post-Operative Monitoring and Endpoints:

-

General Health: Monitor clinical signs, body weight, and food consumption.

-

Pharmacokinetics: Collect plasma samples at specified time points to determine systemic exposure to vocacapsaicin and its metabolites.

-

Bone Healing Assessment (at 2 and 10 weeks):

-

Radiography: Evaluate bone healing via radiographic scoring.

-

Histopathology: Perform histological analysis of the osteotomy site.

-

Biomechanical Testing: Assess the mechanical properties of the healed ulna.

-

References

- 1. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 2. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. medcentral.com [medcentral.com]

- 5. Concentric Analgesics presents vocacapsaicin pain relief data [synapse.patsnap.com]

- 6. 2022 PharmSci 360 Meeting [eventscribe.net]

- 7. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. researchgate.net [researchgate.net]

Administration Protocol for Vocacapsaicin Hydrochloride: Application Notes for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vocacapsaicin hydrochloride (formerly CA-008 HCl) is a first-in-class, water-soluble prodrug of capsaicin (B1668287), designed for site-specific, local administration to manage postsurgical pain. As a non-opioid analgesic, it offers the potential for long-lasting pain relief without the systemic side effects associated with opioids or the motor and sensory deficits of local anesthetics. Vocacapsaicin has received Fast Track (2017) and Breakthrough Therapy (2018) designations from the U.S. Food and Drug Administration. This document provides detailed application notes and protocols for the preclinical and clinical administration of this compound, based on available study data.

Mechanism of Action

Vocacapsaicin is engineered to be stable in acidic formulations but rapidly converts to its active form, capsaicin, and an inactive cyclic urea (B33335) (CA-101) at physiological pH (around 7.5) and temperature (37°C). This conversion occurs locally at the surgical site via an intramolecular cyclization-release mechanism. The released capsaicin then acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel predominantly expressed on nociceptive C-fiber sensory neurons.

Activation of TRPV1 by capsaicin initially causes a burning sensation, followed by a prolonged period of analgesia. This is achieved through the "defunctionalization" of the nociceptive nerve fibers, rendering them less responsive to painful stimuli. This targeted action provides pain relief for an extended duration—potentially weeks to months—without affecting motor function or causing sensory numbness.[1][2][3][4]

Signaling Pathway

The binding of capsaicin to the TRPV1 receptor opens a non-selective cation channel, leading to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This depolarizes the neuron, initiating an action potential. The subsequent downstream signaling cascade involves several pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which modulate channel sensitivity and contribute to the overall neuronal response.

Figure 1: Capsaicin-TRPV1 Signaling Pathway.

Physicochemical Properties and Formulation

Vocacapsaicin's primary advantage over capsaicin is its high water solubility, which is greater than 50 mg/mL, compared to less than 0.1 mg/mL for capsaicin.[5] This allows for the preparation of aqueous solutions suitable for injection and local infiltration.

Preclinical Formulation Example

For in vivo studies in rats, this compound has been formulated in saline at a concentration of 0.4 mg/mL, with the pH adjusted to 5.4.[5] For stability testing, a formulation of 0.15 mg/mL in a pH 3.9 citrate (B86180) buffer in saline has been used.[5]

Preclinical Administration Protocols

The following protocols are based on published preclinical studies involving rat and rabbit models. These models are crucial for evaluating the pharmacokinetics, safety, and local tolerance of Vocacapsaicin.

In Vitro Prodrug Conversion Assay

This assay confirms the conversion of Vocacapsaicin to capsaicin under physiological conditions.

Figure 2: In Vitro Prodrug Conversion Workflow.

Protocol:

-

Preparation: Prepare a solution of this compound (e.g., 0.2 mg/mL) in a phosphate buffer adjusted to pH 7.5.[5]

-

Incubation: Maintain the solution at 37°C to simulate physiological conditions.[5]

-

Sampling: At predetermined time points, collect aliquots of the solution.

-

Analysis: Analyze the samples using Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) to separate Vocacapsaicin, capsaicin, and the byproduct CA-101.

-

Quantification: Determine the concentration of each compound at each time point to calculate the conversion half-life. The in vitro half-life for conversion is approximately 1.5 hours.[5]

In Vivo Pharmacokinetics in Rats

This protocol is designed to assess the in vivo conversion of Vocacapsaicin and the resulting systemic exposure to capsaicin.

Animal Model: Sprague Dawley rats.[5] Administration:

-

Prepare the dosing solution: 1.62 mg/kg Vocacapsaicin HCl in saline (0.4 mg/mL, pH 5.4). This is equimolar to a 1 mg/kg dose of capsaicin.[5]

-

Administer a single subcutaneous (SC) injection.[5]

-

A control group should be administered an equimolar dose of capsaicin (e.g., 1 mg/kg in 25% PEG300/sterile water).[5]

-

Collect blood samples at various time points post-administration.

-

Analyze plasma samples to determine the concentrations of Vocacapsaicin, capsaicin, and CA-101 over time.

Pharmacokinetic Data from Rat Studies

| Parameter | Vocacapsaicin | Capsaicin (from Vocacapsaicin) | Capsaicin (from Capsaicin) | CA-101 |

| Dose | 1.62 mg/kg (SC) | - | 1 mg/kg (SC) | - |

| Cmax (ng/mL) | 10.4 ± 10.6 | 89.7 ± 33.3 | 81.1 ± 22.7 | 121 ± 17 |

| Tmax (h) | 0.06 ± 0.06 | Not Reported | Not Reported | 1.2 ± 0.45 |

| AUC₀₋t (ng·hr/mL) | 1.41 ± 0.96 | 163 ± 28 | 155 ± 20 | 397 ± 46 |

| Data sourced from AAPS PharmSci 360 Meeting abstract.[5] |

In Vivo Osteotomy Model for Safety and Tolerance

This protocol assesses the local tissue response and safety of Vocacapsaicin when administered directly to a surgical site.

Figure 3: In Vivo Osteotomy Model Workflow.

Rat Femoral Osteotomy Model Protocol:

-

Animal Model: Adult male Wistar or Sprague Dawley rats.[6][7]

-

Anesthesia: Administer appropriate general anesthesia.

-

Surgical Procedure:

-

Make a skin incision on the lateral aspect of the thigh to expose the femur.

-

Perform a complete transverse osteotomy at the mid-shaft of the femur.

-

Internal fixation (e.g., with an intramedullary K-wire) may be used to stabilize the fracture.

-

-

Drug Administration: Before wound closure, administer a single dose of Vocacapsaicin solution or vehicle control via instillation directly into the surgical site.[6][7]

-

Post-operative Care: Provide analgesia and monitor the animals for clinical signs, body weight, and food consumption.

-

Evaluation: At specified time points (e.g., 4 and 8 weeks), evaluate bone healing through radiography, densitometry, biomechanical testing, and histopathology.[6]

Rabbit Ulnar Osteotomy Model Protocol:

-

Surgical Procedure: Perform a unilateral osteotomy of the ulna.

-

Drug Administration: Administer a single perioperative dose via a combination of instillation into the surgical site and infiltration into the surrounding tissue.[6][7]

-

Evaluation: Assess bone healing at time points such as 2 and 10 weeks post-surgery.[6]

Preclinical Dosing in Osteotomy Models

| Animal Model | Doses Administered | Route of Administration |

| Rat | Vehicle, 0.15, 0.3, and 0.6 mg/kg | Instillation |

| Rabbit | Vehicle, 0.256 and 0.52 mg (total dose) | Infiltration and Instillation |

| Data sourced from preclinical safety studies.[6][7] |

Clinical Administration Protocol

Vocacapsaicin is administered as a single dose during surgery. The protocol is based on Phase 2 clinical trials in patients undergoing bunionectomy, total knee arthroplasty (TKA), and hernia repair.

General Protocol:

-

Preparation: Vocacapsaicin is supplied as an aqueous solution for injection.

-

Administration: Following the primary surgical procedure and prior to wound closure, the surgeon administers Vocacapsaicin as a one-time local infiltration into the surgical site.

-

Post-operative Care: Patients are monitored for pain, opioid consumption, and adverse events.

Clinical Efficacy Data from Phase 2 Trials

| Surgical Model | Vocacapsaicin Dose | Key Efficacy Endpoints vs. Placebo |

| Bunionectomy | 0.30 mg/mL | - 33% reduction in pain at rest (0-5 days).[1]- 50% reduction in opioid consumption (0-5 days).[1]- 100% of patients on vocacapsaicin stopped opioids by Day 5 (vs. 16% on placebo).[1][2] |

| Total Knee Arthroplasty (TKA) | Not Specified | - At 2 weeks, 38% of vocacapsaicin patients required opioids vs. 58% of placebo patients.[4] |

| Ventral Hernia Repair | Not Specified | - 46% reduction in pain with coughing (first 96 hours).[2]- 35% reduction in pain with ambulation (first 96 hours).[2] |

Safety and Tolerability

In both preclinical and clinical studies, a single perioperative administration of Vocacapsaicin has been well-tolerated.

-

Preclinical: No adverse effects on mortality, clinical signs, body weight, or food consumption were observed. Importantly, Vocacapsaicin did not impair bone healing in osteotomy models.[6] Systemic exposure to both vocacapsaicin and capsaicin was transient.[6]

-

Clinical: Vocacapsaicin appeared safe and well-tolerated, with no significant differences in safety parameters between treatment and placebo groups.[1] It does not cause sensory numbness or motor weakness, which is a key differentiator from local anesthetics.[1]

Conclusion

This compound represents a promising non-opioid therapeutic for the management of postsurgical pain. Its unique mechanism as a site-specific prodrug of capsaicin allows for prolonged, localized analgesia following a single intraoperative administration. The protocols outlined in these notes provide a framework for researchers and clinicians to further investigate and utilize this novel analgesic. The provided data from preclinical and clinical studies demonstrate a favorable efficacy and safety profile, supporting its continued development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Capsaicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats [jove.com]

- 5. jove.com [jove.com]

- 6. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In vivo Application of Vocacapsaicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287), the active component in chili peppers.[1][2] It is under development as a non-opioid analgesic for the management of postsurgical pain.[3] Administered locally during surgery, vocacapsaicin is designed to provide prolonged pain relief, thereby reducing or eliminating the need for postoperative opioids.[2][4] This document provides detailed application notes and protocols based on preclinical and clinical studies for the in vivo use of this compound.

Mechanism of Action